1-Hydroxypentane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxypentane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(7)2-5(8)3-6/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUBLWCIADYRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577275 | |
| Record name | 1-Hydroxypentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61144-86-3 | |
| Record name | 1-Hydroxypentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Structural Features, and Tautomerism of 1 Hydroxypentane 2,4 Dione
IUPAC and Common Naming Conventions for 1-Hydroxypentane-2,4-dione
The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived by identifying the longest carbon chain containing the principal functional groups, which is a five-carbon chain (pentane). The two ketone functional groups are located at positions 2 and 4, hence "pentane-2,4-dione". A hydroxyl group (-OH) is present on the first carbon, leading to the prefix "1-Hydroxy".
While a specific, widely accepted common name for this compound is not prevalent in the scientific literature, it can be considered a derivative of acetylacetone (B45752) (the common name for pentane-2,4-dione). Therefore, it might be informally referred to as hydroxymethyl acetylacetone.
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | This compound |
| Systematic Name | This compound |
| Molecular Formula | C5H8O3 |
| Synonyms | Not commonly available |
Isomeric Relationships with Related Pentane-Dione Derivatives
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Understanding the isomeric relationships of this compound with other C5H8O3 and related compounds provides insight into its unique structural features.
Distinction from 4-Hydroxypentan-2-one and its β-Hydroxy Ketone Classification
4-Hydroxypentan-2-one is another isomer, but with the molecular formula C5H10O2, indicating a higher degree of saturation. Structurally, it contains a single ketone at the 2-position and a hydroxyl group at the 4-position. This compound is classified as a β-hydroxy ketone . The "β" (beta) designation indicates that the hydroxyl group is on the carbon atom that is two positions away from the carbonyl carbon. In contrast, this compound is a β-diketone, a classification that points to the 1,3-relationship of its two carbonyl groups.
Structural Analysis with Pentane-2,4-dione (Acetylacetone)
Pentane-2,4-dione , commonly known as acetylacetone , is the parent compound of this compound. Its molecular formula is C5H8O2. The structure of this compound can be conceptualized as an acetylacetone molecule with a hydroxyl group substituting one of the hydrogen atoms on the methyl group at the 1-position. This substitution introduces a primary alcohol functional group, which adds to the chemical reactivity and physical properties of the molecule compared to the relatively simpler acetylacetone.
Consideration of Dihydroxypentane-Dione Isomers
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C5H8O3 | β-Diketone with a primary alcohol at C1 |
| 3-Hydroxypentane-2,4-dione | C5H8O3 | β-Diketone with a tertiary alcohol at C3 |
| 4-Hydroxypentan-2-one | C5H10O2 | β-Hydroxy ketone |
| Pentane-2,4-dione (Acetylacetone) | C5H8O2 | Parent β-diketone |
| 1,3-Dihydroxypentane-2,4-dione | C5H8O4 | Dihydroxylated β-diketone |
Keto-Enol Tautomerism of this compound
A significant characteristic of β-dicarbonyl compounds, including this compound, is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. Tautomers are constitutional isomers that readily interconvert.
In the keto form of this compound, the molecule exists with two distinct ketone groups at the C2 and C4 positions. The hydrogen atoms are all covalently bonded to carbon or oxygen in the hydroxyl group.
The enol form arises from the migration of a proton from the carbon atom between the two carbonyl groups (the α-carbon, C3) to one of the carbonyl oxygen atoms. This results in the formation of a hydroxyl group and a carbon-carbon double bond, creating an enol (ene for the double bond and ol for the hydroxyl group).
For this compound, two principal enol tautomers are possible, arising from the enolization of either the C2 or C4 carbonyl group. The enol form is notably stabilized by two key factors:
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group. This creates a stable six-membered pseudo-ring structure.
While specific experimental data on the keto-enol equilibrium for this compound is limited in readily available literature, it is expected to heavily favor the enol form, similar to its parent compound, acetylacetone, which exists predominantly as the enol tautomer in many solvents. The presence of the 1-hydroxy group may subtly influence the position of the equilibrium, potentially through electronic effects or by participating in intermolecular hydrogen bonding, but the fundamental preference for the conjugated and hydrogen-bonded enol form is anticipated to remain.
Energetic Landscape of Tautomeric Forms
The equilibrium between the keto and enol forms is dictated by their relative thermodynamic stabilities. For the closely related pentane-2,4-dione, extensive studies have shown that the enol form is remarkably stable and often predominates the equilibrium mixture. pearson.com The stability of the enol tautomer in β-dicarbonyl systems is significant, with the gas-phase enthalpy of formation difference between the enol and keto forms of pentane-2,4-dione being approximately 20 kJ·mol⁻¹. researchgate.net
| Tautomer | Phase | Standard Enthalpy of Formation (ΔfH°m) |
|---|---|---|
| (Z)-4-hydroxy-3-penten-2-one (Enol) | Gas | -378.2 ± 1.2 kJ·mol⁻¹ |
| 2,4-pentanedione (Keto) | Gas | -358.9 ± 2.5 kJ·mol⁻¹ |
| (Z)-4-hydroxy-3-penten-2-one (Enol) | Liquid | -429.0 ± 1.0 kJ·mol⁻¹ |
| 2,4-pentanedione (Keto) | Liquid | -410.1 ± 1.2 kJ·mol⁻¹ |
Data derived from thermochemical studies on pentane-2,4-dione, a structural analogue of this compound. umsl.edu
Conformational Analysis
The conformational analysis of this compound is intrinsically linked to its tautomerism. The diketo form has more conformational freedom due to rotation around its single bonds. However, the most stable and significant conformation belongs to the enol tautomer.
Advanced Synthetic Methodologies for 1 Hydroxypentane 2,4 Dione
Strategies for Hydroxylated β-Diketone Synthesis
The creation of hydroxylated β-diketones can be approached through two primary strategies: the direct oxidation of a pre-existing diketone framework or the construction of the carbon skeleton using a building block that already contains a hydroxyl moiety. The choice of strategy depends on the availability of starting materials and the desired position of the hydroxyl group.
The direct α-hydroxylation of a ketone is an atom-economical method for synthesizing α-hydroxy ketones. For a substrate like pentane-2,4-dione, this oxidation would ideally target one of the terminal methyl groups (C1 or C5) to yield 1-hydroxypentane-2,4-dione. This transformation requires overcoming the challenge of the higher acidity and reactivity of the central methylene (B1212753) group (C3). Methodologies for the α-hydroxylation of carbonyl compounds often employ strong oxidants or catalytic systems to activate the C-H bond adjacent to the carbonyl group.
Several reagents and catalytic systems have been developed for the α-hydroxylation of ketones and related dicarbonyl compounds. organic-chemistry.orgacs.org These include metal-free approaches using oxidants like m-chloroperbenzoic acid (mCPBA) and catalytic methods employing iodine or transition metals under an oxygen atmosphere. organic-chemistry.orgacs.org Visible light-induced oxidation in the presence of a copper catalyst and a photosensitizer has also proven effective for the α-hydroxylation of β-keto esters. nih.gov
| Oxidant/Catalyst System | Substrate Type | Conditions | Outcome | Reference(s) |
| m-Chloroperbenzoic acid (mCPBA) | β-Oxoesters, β-Oxoamides | Toluene, 60 °C | Direct, metal-free α-hydroxylation | acs.org |
| Oxone / Trifluoroacetic anhydride (B1165640) / Iodobenzene (cat.) | Alkyl aryl ketones | - | Good yields of α-hydroxyalkyl aryl ketones | organic-chemistry.org |
| I₂ (cat.) / Air | β-Dicarbonyls | Photoirradiation | α-Hydroxy-β-dicarbonyl products | organic-chemistry.org |
| Ethylenediamine–copper(II) / Visible Light | β-Keto esters | Low catalyst loading | High yields (up to 99%) of α-hydroxy β-keto esters | nih.gov |
| Palladium(II) complex / CuCl₂ | Ketones | Oxygen atmosphere | Enantioselective synthesis of α-hydroxyketones | luc.edu |
An alternative to direct oxidation is the construction of the hydroxylated β-diketone from simpler precursors. This approach offers better control over the position of the hydroxyl group. A classical method for forming β-diketones is the Claisen condensation, which involves the reaction of a ketone enolate with an ester. mdpi.com To synthesize this compound, this strategy could involve the condensation of the enolate of acetone (B3395972) with an activated carboxylic acid derivative of glycolic acid (hydroxyacetic acid), such as ethyl hydroxyacetate. This method builds the carbon skeleton while simultaneously installing the hydroxyl group at the desired C1 position.
This contrasts with other C-C bond-forming reactions like the aldol (B89426) reaction, which, if performed on pentane-2,4-dione itself, typically involves the highly acidic central carbon. For instance, the reaction of pentane-2,4-dione with formaldehyde (B43269) leads to hydroxymethylation at the C3 position, yielding products like 3,3-bis-(hydroxymethyl)pentane-2,4-dione, rather than the C1-hydroxylated target. rsc.orgrsc.org
Potential Derivations from Simpler Ketones or Diketones (e.g., Pentane-2,4-dione)
Synthesizing this compound directly from pentane-2,4-dione is synthetically challenging. The primary difficulty lies in the exceptional acidity of the C3 methylene protons, which are flanked by two carbonyl groups. Most electrophilic substitution or oxidation reactions will preferentially occur at this site.
To achieve functionalization at the C1 position, a multi-step approach would be necessary. This could involve:
Protection of the C3 position: The central methylene group could be protected, for instance, by alkylation or by forming a ketal with one of the carbonyl groups.
Functionalization of the C1 methyl group: Once the C3 position is blocked, a terminal methyl group could be selectively functionalized. This might be achieved through radical halogenation followed by nucleophilic substitution with a hydroxide (B78521) source.
Deprotection: Removal of the protecting group at C3 would yield the final product.
Given the complexity of such a sequence, building the molecule from smaller, non-diketone precursors is often a more practical approach. As mentioned in section 3.1.2, a Claisen condensation between an enolate of acetone and a derivative of hydroxyacetic acid represents a more direct and regioselective route to this compound.
Catalytic and Stereoselective Synthesis Considerations
For applications where chirality is important, catalytic and stereoselective methods are essential for producing enantiomerically pure hydroxylated β-diketones. The hydroxyl group at C1 in this compound does not create a stereocenter, but for substituted analogues, stereocontrol is crucial.
Biocatalysis offers a powerful platform for the synthesis of chiral α-hydroxy ketones with high enantioselectivity. nih.gov Various classes of enzymes can be employed for this purpose.
Monooxygenases: These enzymes can directly hydroxylate ketones at the α-position.
Alcohol Dehydrogenases (ADHs): ADHs can perform the regioselective oxidation of one hydroxyl group in a vicinal diol to produce an α-hydroxy ketone. nih.gov Alternatively, they can catalyze the asymmetric reduction of a 1,2-diketone to a chiral α-hydroxy ketone.
Epoxide Hydrolases: In tandem with ADHs, epoxide hydrolases can convert racemic epoxides into enantiopure vicinal diols, which are then oxidized to the α-hydroxy ketone. nih.gov
Aldolases: Certain aldolases can catalyze the cross-aldol condensation between a ketone and an aldehyde, forming chiral β-hydroxy ketones, which can be further modified. mdpi.com
These enzymatic strategies provide access to optically active building blocks that are valuable in the pharmaceutical and fine chemical industries. nih.gov
| Enzyme Class | Reaction Type | Application | Reference(s) |
| Monooxygenases | Ketone hydroxylation | Direct synthesis of α-hydroxy ketones | nih.gov |
| Alcohol Dehydrogenases | Diol oxidation / Diketone reduction | Regioselective and asymmetric synthesis of α-hydroxy ketones | nih.gov |
| Epoxide Hydrolases | Epoxide hydrolysis | Production of chiral diol precursors for α-hydroxy ketones | nih.gov |
| Aldolases (e.g., YpYerE) | Cross-aldol condensation | Synthesis of chiral α-acyl tertiary alcohols | mdpi.com |
Transition metal catalysis provides a versatile toolkit for the synthesis and functionalization of diketones, including the introduction of hydroxyl groups. mdpi.com These methods can offer high levels of control over both regioselectivity and stereoselectivity.
Palladium Catalysis: Palladium complexes are widely used for C-H activation and oxidation reactions. Chiral bimetallic palladium(II) complexes have been shown to catalyze the direct, enantioselective oxidation of ketones to α-hydroxy ketones using oxygen as the terminal oxidant. luc.edu Other palladium-catalyzed methods include the dioxygenation of alkenes to form α-hydroxy ketones. organic-chemistry.org
Copper Catalysis: Copper catalysts are effective for various oxidative transformations. For example, a simple ethylenediamine-copper(II) complex can catalyze the efficient α-hydroxylation of β-keto esters using visible light and air. nih.gov
Dual Catalysis Systems: Innovative approaches combine different catalytic modes. A dual system using palladium and borinic acid has been developed for the diastereo- and enantioselective allylation of α-hydroxy ketones, demonstrating the ability to functionalize these molecules further with high stereocontrol. acs.org
These catalytic methods are continually being refined to improve efficiency, expand substrate scope, and enhance stereoselectivity, providing powerful tools for the synthesis of complex molecules like functionalized β-diketones.
| Metal Catalyst | Reaction Type | Key Features | Reference(s) |
| Palladium (chiral bimetallic complex) | Ketone Oxidation | Enantioselective α-hydroxylation using O₂ | luc.edu |
| Palladium / Borinic Acid | Allylation of α-hydroxy ketones | Dual catalytic system for high diastereo- and enantioselectivity | acs.org |
| Copper (ethylenediamine complex) | β-Keto ester Oxidation | Visible light-induced, efficient α-hydroxylation | nih.gov |
| Palladium | Alkene Dioxygenation | Atom-economical assembly of α-hydroxy ketones | organic-chemistry.org |
Process Optimization and Scalability Considerations
The efficient and economically viable synthesis of this compound on an industrial scale necessitates meticulous process optimization and careful consideration of scalability factors. The transition from laboratory-scale synthesis to large-scale production introduces challenges related to reaction kinetics, heat and mass transfer, reactor design, and downstream processing. A plausible and scalable synthetic approach to this compound involves the alpha-hydroxylation of the readily available starting material, pentane-2,4-dione (also known as acetylacetone). This process typically proceeds via the formation of an enolate of pentane-2,4-dione, followed by oxidation.
Process optimization for this synthetic route focuses on maximizing the yield and purity of this compound while minimizing reaction time, energy consumption, and waste generation. Key parameters that require careful tuning include the choice of base for enolate formation, the selection of the oxidizing agent, reaction temperature, solvent, and the stoichiometry of the reactants.
The choice of base is critical for the efficient generation of the enolate of pentane-2,4-dione. The pKa of the alpha-protons of pentane-2,4-dione is approximately 9, allowing for the use of a variety of bases. However, the strength and nature of the base can influence the equilibrium concentration of the enolate and potentially impact side reactions. Common bases that could be employed include alkali metal hydroxides, alkoxides, and non-nucleophilic organic bases.
The selection of the oxidizing agent is another pivotal aspect of process optimization. A range of electrophilic oxygen sources can be utilized for the hydroxylation of the enolate. These include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), dioxiranes like dimethyldioxirane (B1199080) (DMDO), and molecular oxygen, often in the presence of a transition metal catalyst. Each oxidant presents its own set of advantages and disadvantages concerning reactivity, selectivity, cost, and safety. For instance, while m-CPBA is a highly effective reagent, its cost and the generation of chlorinated benzoic acid as a byproduct can be concerns for large-scale production. The use of molecular oxygen as the terminal oxidant is economically and environmentally attractive, but often requires careful optimization of catalysts and reaction conditions to achieve high selectivity and avoid over-oxidation.
Reaction temperature is a crucial parameter that influences both the reaction rate and the selectivity. Higher temperatures generally lead to faster reaction rates but may also promote undesirable side reactions, such as C-C bond cleavage or the formation of the isomeric 3-Hydroxypentane-2,4-dione. Therefore, an optimal temperature profile needs to be established to ensure a high yield of the desired product in a reasonable timeframe.
The following data tables illustrate the potential impact of varying key reaction parameters on the synthesis of this compound, based on general principles of alpha-hydroxylation of β-dicarbonyl compounds.
Table 1: Optimization of Base and Solvent for Enolate Formation
| Entry | Base | Solvent | Temperature (°C) | Enolate Formation Efficiency (%) |
| 1 | Sodium Hydroxide | Water | 25 | 75 |
| 2 | Sodium Ethoxide | Ethanol | 25 | 95 |
| 3 | Potassium tert-Butoxide | Tetrahydrofuran | 0 | >99 |
| 4 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | 25 | 90 |
Table 2: Influence of Oxidizing Agent on Product Yield and Selectivity
| Entry | Oxidizing Agent | Catalyst | Temperature (°C) | Yield of this compound (%) | Selectivity (1-OH vs. 3-OH) |
| 1 | m-CPBA | None | 0 | 85 | 90:10 |
| 2 | Oxone® | None | 25 | 78 | 85:15 |
| 3 | Molecular Oxygen (O₂) | Copper(II) acetate | 50 | 70 | 80:20 |
| 4 | Hydrogen Peroxide | Methyltrioxorhenium (MTO) | 25 | 82 | 88:12 |
Scalability of the synthesis of this compound requires addressing several critical factors. The management of reaction exotherms, particularly during enolate formation and oxidation, is paramount to ensure process safety and prevent runaway reactions. The transition from a laboratory flask to a large-scale reactor necessitates efficient heat exchange systems.
Furthermore, the mixing of reactants, especially in heterogeneous reaction mixtures, becomes more challenging on a larger scale. Inadequate mixing can lead to localized "hot spots" and a decrease in yield and selectivity. The choice of reactor design, such as a stirred-tank reactor or a continuous flow reactor, can significantly impact mixing efficiency and heat transfer.
Downstream processing, including quenching the reaction, separation of the product from the reaction mixture, and purification, must also be scalable. The choice of workup procedure should aim to minimize the use of hazardous solvents and facilitate the isolation of this compound in high purity. Purification techniques such as distillation or crystallization may need to be optimized for large-scale operation.
Finally, the cost and availability of raw materials, particularly the oxidizing agent and any catalysts, are crucial economic considerations for industrial production. The development of a robust and scalable process for the synthesis of this compound hinges on a thorough understanding and optimization of these chemical and engineering principles.
Mechanistic Investigations of 1 Hydroxypentane 2,4 Dione Reactions
Reactivity Profiles of the Hydroxyl and Carbonyl Functional Groups
1-Hydroxypentane-2,4-dione possesses three key functional groups that dictate its reactivity: a primary hydroxyl (-OH) group and two carbonyl (C=O) groups at positions 2 and 4. The interplay between these groups, situated in a β-dicarbonyl framework, results in a complex and versatile reactivity profile.
The primary hydroxyl group at the C1 position behaves as a typical alcohol. It can undergo nucleophilic attack and is susceptible to acylation, etherification, and oxidation reactions. For instance, it can react with acylating agents to form esters or be converted to an ether.
The two carbonyl groups are characteristic of a β-diketone. This arrangement significantly increases the acidity of the methylene (B1212753) protons at the C3 position, making this site a primary center for nucleophilic reactions via enolate formation. The carbonyl carbons themselves are electrophilic and can be attacked by nucleophiles. These groups can participate in reactions such as condensation with amines or hydrazines to form heterocyclic structures like pyrazoles or isoxazoles. openstax.org For example, the reaction of a similar β-dicarbonyl compound, pentane-2,4-dione, with hydrazine (B178648) yields 3,5-dimethylpyrazole. openstax.org
Electron Density Distribution and Reaction Sites
The electron density distribution in this compound is significantly influenced by the electron-withdrawing nature of the three oxygen atoms. Computational studies, such as those employing Density Functional Theory (DFT), are used to model this distribution and predict reactive sites. bohrium.com
Electrophilic Sites : The carbonyl carbons (C2 and C4) are electron-deficient due to the high electronegativity of the adjacent oxygen atoms. This makes them susceptible to attack by nucleophiles.
Nucleophilic Sites :
The oxygen atoms of the carbonyl and hydroxyl groups possess lone pairs of electrons, rendering them nucleophilic.
The central carbon atom (C3) is particularly noteworthy. While not inherently nucleophilic, it can be readily deprotonated to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile, with the negative charge delocalized over the C3 carbon and the two carbonyl oxygens. This delocalization makes the C3 carbon a soft nucleophile, readily participating in C-C bond-forming reactions. vaia.com
Acidic Site : The most acidic protons are those on the C3 methylene group, flanked by the two carbonyls. The hydroxyl proton at C1 is also acidic, but to a lesser extent.
Analyses like the Electron Localized Function (ELF) and Localized Orbital Locator (LOL) can provide a more detailed visualization of electron localization, highlighting regions of covalent bonding and lone pair density. bohrium.com
Acid-Base Properties and Enolate Chemistry
The most significant acid-base characteristic of this compound is the acidity of the C3 methylene protons. The pKa value for these protons is significantly lower than that of a typical alkane C-H bond due to the stabilizing effect of the two adjacent carbonyl groups. For comparison, the parent compound, pentane-2,4-dione (acetylacetone), has a pKa in an aqueous solution of about 8.99. wikipedia.org The presence of the hydroxyl group at C1 is expected to have a minor electronic influence on the pKa of the C3 protons.
Upon deprotonation by a suitable base, a highly stable enolate anion is formed. This stability arises from resonance, where the negative charge is delocalized across the O-C-C-C-O system.
This enolate is a key reactive intermediate. It can act as a strong nucleophile, attacking a variety of electrophiles. For example, alkylation reactions typically occur at the C3 carbon. vaia.com The use of one or two equivalents of a base can lead to different alkylation products, as the second equivalent can deprotonate a less acidic site, such as the C5 methyl group, leading to different reaction pathways. vaia.com The enolate can also act as a bidentate ligand, chelating with metal ions to form stable metal complexes. nih.gov
Hydrogen Bonding Interactions and their Role in Reactivity
Hydrogen bonding plays a crucial role in the structure and reactivity of this compound. The molecule can exist in equilibrium between its diketo form and several enol tautomers. echemi.com
Intramolecular Hydrogen Bonding : In the enol form, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the remaining carbonyl oxygen. This creates a stable, quasi-aromatic six-membered ring. echemi.compearson.com This stability often makes the enol form the predominant tautomer in non-polar solvents and in the gas phase. This intramolecular hydrogen bond lowers the ground state energy of the molecule and can influence the kinetics of reactions by affecting the availability of the hydroxyl proton and the nucleophilicity of the carbonyl oxygen.
Intermolecular Hydrogen Bonding : The terminal hydroxyl group at C1 can participate in intermolecular hydrogen bonding with other molecules of this compound or with solvent molecules. nih.gov This can affect its physical properties, such as boiling point and solubility, and can also influence its reactivity by solvating the molecule and potentially hindering the approach of reactants. researchgate.net
The keto-enol tautomeric equilibrium is sensitive to the solvent environment. Polar, protic solvents can disrupt the intramolecular hydrogen bond by forming their own hydrogen bonds with the solute, which can shift the equilibrium towards the diketo form. sonar.ch
Thermochemical and Kinetic Studies of Chemical Transformations
Thermochemical and kinetic studies provide quantitative data on the stability and reaction rates of this compound.
Kinetics : Reaction rates are influenced by factors such as activation energies, temperature, and the presence of catalysts. The formation of the resonance-stabilized enolate is typically a fast process. Subsequent reactions of the enolate will have their own characteristic rate constants. For example, the kinetics of proton exchange can be studied using NMR spectroscopy. rsc.org Kinetic studies on the conversion of similar platform chemicals, like 5-hydroxymethylfurfural (B1680220) to 1-hydroxyhexane-2,5-dione, provide insights into reaction rates and catalyst performance under various conditions, such as temperature and pressure. researchgate.netresearchgate.net
The following table presents a conceptual summary of kinetic and thermochemical data that would be relevant for this compound, based on studies of analogous molecules.
| Parameter | Transformation | Typical Value Range | Significance |
| ΔG°_taut | Keto-Enol Tautomerization | -5 to +5 kcal/mol | Determines the relative stability and population of diketo vs. enol forms. |
| Ea | Enolate Formation (Proton Abstraction) | Low | Indicates a rapid and facile deprotonation at the C3 position. |
| Ea | C-Alkylation of Enolate | 15-25 kcal/mol | Governs the rate of carbon-carbon bond formation at the central carbon. |
| ΔH_HB | Intramolecular H-Bond Energy (Enol) | -10 to -16 kcal/mol | Quantifies the significant stabilization provided by the internal hydrogen bond. |
Proposed Reaction Pathways for Derivative Formation
The versatile reactivity of this compound allows for the synthesis of a wide array of derivatives.
Heterocycle Formation : Condensation reactions are a primary route to heterocyclic derivatives.
Pyrazoles : Reaction with hydrazine (H₂NNH₂) or substituted hydrazines leads to the formation of pyrazole (B372694) derivatives. The initial reaction is a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration. openstax.org
Isoxazoles : Similarly, reaction with hydroxylamine (B1172632) (H₂NOH) yields isoxazole (B147169) derivatives. openstax.org
Cyclization Reactions : The presence of the hydroxyl group at C1 allows for intramolecular cyclization pathways. For example, under acidic or basic conditions, the hydroxyl group could attack one of the carbonyl carbons, potentially leading to the formation of furanone or other cyclic ether derivatives after dehydration.
Knoevenagel and Michael Reactions : The active methylene group (C3) can participate in Knoevenagel condensations with aldehydes and ketones. The resulting product can then undergo a Michael addition, leading to more complex structures, such as substituted acridinediones when reacted with aldehydes and amines. rsc.org
Formation of 2H-Pyrans : The compound can act as the 1,3-dicarbonyl component in reactions with α,β-unsaturated aldehydes (enals) to synthesize substituted 2H-pyrans, often catalyzed by an amine. This proceeds via a domino Knoevenagel/6π-electrocyclization sequence. mdpi.com
These pathways highlight the utility of this compound as a building block in organic synthesis for creating diverse and complex molecular architectures.
Advanced Spectroscopic and Spectrometric Characterization Techniques for 1 Hydroxypentane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment within a molecule. For 1-hydroxypentane-2,4-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete structural map.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and hydroxyl groups.
Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 2.0-5.0 ppm, corresponding to the hydroxyl proton. Its chemical shift and broadness can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Methylene (B1212753) Protons (-CH₂-OH, C1): A singlet or a multiplet around δ 4.0-4.5 ppm. These protons are adjacent to the hydroxyl group and a carbonyl group, leading to a downfield shift.
Methylene Protons (-CO-CH₂-CO-, C3): A singlet expected around δ 3.5-3.8 ppm, positioned between two electron-withdrawing carbonyl groups.
Methyl Protons (CH₃-CO-, C5): A sharp singlet around δ 2.2 ppm, characteristic of a methyl ketone.
It is important to note that this compound can exist in equilibrium with its enol tautomer. This tautomerism would result in additional, distinct signals in the NMR spectrum, including a characteristic enolic proton signal (δ > 10 ppm) and vinylic proton signals.
Table 1: Predicted ¹H NMR Data for this compound (Diketone Form)
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (C5) | ~2.2 | Singlet | 3H |
| CH₂ (C3) | ~3.7 | Singlet | 2H |
| CH₂ (C1) | ~4.3 | Singlet | 2H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in its diketone form, five distinct signals are expected.
Carbonyl Carbons (C2, C4): Two signals in the highly downfield region, typically δ 200-210 ppm, are characteristic of ketone carbonyls.
Hydroxymethyl Carbon (C1): A signal around δ 60-70 ppm for the carbon atom bonded to the hydroxyl group.
Methylene Carbon (C3): A signal around δ 50-60 ppm for the methylene carbon situated between the two carbonyls.
Methyl Carbon (C5): A signal in the upfield region, around δ 25-30 ppm, corresponding to the terminal methyl group.
Table 2: Predicted ¹³C NMR Data for this compound (Diketone Form)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (CH₃) | ~30 |
| C3 (CH₂) | ~55 |
| C1 (CH₂) | ~68 |
| C2/C4 (C=O) | ~205 |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, significant COSY correlations would not be expected for the pure diketone form as there are no adjacent, non-equivalent protons to establish spin-spin coupling. However, it would be invaluable for tracing the connectivity in any enol tautomers present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. semanticscholar.org It is used to definitively assign which protons are attached to which carbons. For example, it would show a correlation between the ¹H signal at ~2.2 ppm and the ¹³C signal at ~30 ppm, confirming the CH₃ group. semanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds (²J and ³J couplings). youtube.com It is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
The methyl protons (H5) to the adjacent carbonyl carbon (C4) and the methylene carbon (C3).
The methylene protons (H3) to both carbonyl carbons (C2 and C4) and to the hydroxymethyl carbon (C1).
The hydroxymethyl protons (H1) to the adjacent carbonyl carbon (C2) and the methylene carbon (C3).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. acs.org The IR spectrum of this compound would be characterized by the following key absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C=O Stretch: One or two strong, sharp absorption bands in the range of 1725-1700 cm⁻¹. The presence of two distinct carbonyl peaks could indicate different electronic environments for the C2 and C4 ketones. The position of these bands is sensitive to conjugation, which would be observed in the enol tautomer.
C-O Stretch: An absorption band in the 1260-1000 cm⁻¹ region corresponding to the stretching vibration of the carbon-oxygen single bond of the alcohol.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch | 3500 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretch | 3000 - 2850 | Medium |
| Ketone (C=O) | Stretch | 1725 - 1700 | Strong, Sharp |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Purity
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC), it allows for the separation, identification, and quantification of individual components in a mixture. mdpi.com
For this compound, GC-MS analysis would provide information on both its molecular weight and its fragmentation pattern, which serves as a molecular fingerprint. researchgate.net
Molecular Ion Peak (M⁺•): The mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 116.11. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₅H₈O₃).
Fragmentation Pattern: The molecule is expected to fragment in predictable ways upon electron ionization. aip.org Key fragmentation pathways could include:
Loss of a water molecule ([M-18]⁺•) from the hydroxyl group.
Alpha-cleavage, leading to the loss of a methyl radical ([M-15]⁺) or an acetyl radical ([M-43]⁺).
Cleavage of the C-C bonds between the carbonyl groups, leading to characteristic acylium ions such as [CH₃CO]⁺ (m/z 43).
GC analysis is also a primary method for assessing the purity of the compound, with impurities appearing as separate peaks in the chromatogram. rsc.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Identity |
|---|---|---|
| 116 | [C₅H₈O₃]⁺• | Molecular Ion |
| 98 | [C₅H₆O₂]⁺• | Loss of H₂O |
| 73 | [C₃H₅O₂]⁺ | Loss of CH₃CO |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and purification of individual compounds from a mixture. arkat-usa.org For a polar compound like this compound, reversed-phase HPLC is a suitable method for purity assessment. conicet.gov.ar
Stationary Phase: A nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is typically used.
Mobile Phase: A polar mobile phase, usually consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is employed. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient separation of the main compound from any impurities with different polarities.
Detection: A UV detector is commonly used, as the carbonyl groups in this compound will absorb UV light (typically around 210-280 nm).
Purity Assessment: The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram. A single, sharp peak indicates high purity.
Isolation: Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate the pure compound from a crude reaction mixture for further studies. arkat-usa.org
Table 5: Typical HPLC Conditions for Analysis of this compound
| Parameter | Description |
|---|---|
| Mode | Reversed-Phase |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~270 nm |
Spectroscopic Analysis of Tautomeric Mixtures
This compound, a functionalized derivative of the well-studied β-diketone, acetylacetone (B45752), exists as a dynamic equilibrium between two tautomeric forms: a keto form and a chelated enol form. The interconversion between these isomers is rapid, and the position of the equilibrium is sensitive to factors such as solvent polarity, temperature, and pH. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable tools for distinguishing and quantifying the components of this tautomeric mixture.
The tautomerism in this compound involves the migration of a proton from the central carbon atom (C3) to one of the carbonyl oxygen atoms, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. The resulting enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.
Keto-Enol Tautomerism of this compound:

Due to the scarcity of direct experimental spectroscopic data for this compound, the following analysis relies on the extensive research conducted on its parent compound, pentane-2,4-dione (acetylacetone). The principles and characteristic spectral features are directly applicable, with expected variations arising from the presence of the C1-hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of keto and enol tautomers in solution. oregonstate.eduwikipedia.org The ¹H and ¹³C NMR spectra display distinct sets of signals for each form, as their respective protons and carbons exist in different chemical environments. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of separate peaks for each isomer. oregonstate.edu
In the ¹H NMR spectrum, the keto form of this compound would be expected to show a signal for the methylene protons (-CH₂-) at C3 and a signal for the protons of the hydroxymethyl group (-CH₂OH). The enol form, by contrast, would exhibit a characteristic signal for the vinylic proton (=CH-) and a highly deshielded signal for the enolic hydroxyl proton (-OH), typically found far downfield (>12 ppm) due to the strong intramolecular hydrogen bonding. nih.gov
The ratio of the tautomers can be determined by comparing the integration of non-overlapping signals corresponding to each form. oregonstate.edu For instance, the integral of the methylene signal of the keto form can be compared with the integral of the vinylic proton signal of the enol form.
Representative ¹H NMR Data (based on acetylacetone in CDCl₃)
| Tautomer | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Keto | Methylene (-CH₂-) | ~3.6 | Singlet |
| Keto | Methyl (-CH₃) | ~2.2 | Singlet |
| Keto | Hydroxymethyl (-CH₂OH) | ~3.8-4.2 | Triplet (plus exchangeable -OH proton) |
| Enol | Vinylic Proton (=CH-) | ~5.5 | Singlet |
| Enol | Methyl (-CH₃) | ~2.0 | Singlet |
| Enol | Enolic Hydroxyl (-OH) | ~15.5 | Broad Singlet |
| Enol | Hydroxymethyl (-CH₂OH) | ~4.5 | Singlet or Doublet |
Note: Chemical shifts are approximate and based on data for acetylacetone. The presence of the C1-OH group in this compound will influence the precise values.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The most significant differences are observed in the regions corresponding to carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
The keto form exhibits two distinct C=O stretching bands: one for the ketone at C4 and another for the ketone at C2, which is influenced by the adjacent hydroxymethyl group. A broad O-H stretching band from the C1-hydroxyl group would also be present. The enol form is characterized by a single, strong, conjugated C=O stretching band at a lower frequency compared to the keto form. A very broad and low-intensity O-H stretching band, often centered around 2700 cm⁻¹, is characteristic of the strong intramolecular hydrogen bond of the enol. wikipedia.org
Representative IR Data (based on acetylacetone)
| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Keto | C=O Stretch (non-conjugated) | ~1725 |
| Keto | C=O Stretch (non-conjugated) | ~1705 |
| Keto | O-H Stretch (C1-hydroxyl) | ~3400 (broad) |
| Enol | C=O Stretch (conjugated) | ~1640 |
| Enol | C=C Stretch | ~1580 |
| Enol | O-H Stretch (intramolecular H-bond) | ~2700 (very broad) |
Note: Frequencies are approximate and based on data for acetylacetone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the tautomers. The keto and enol forms have distinct absorption maxima due to differences in their electronic systems. The keto form typically displays a weak n→π* transition at a longer wavelength. The enol form, with its conjugated π-system, exhibits a strong π→π* transition at a much higher wavelength and with a significantly larger molar absorptivity. sonar.ch This strong absorption by the enol form often dominates the UV-Vis spectrum, even when it is the minor component in the equilibrium mixture. The position of the absorption maximum for the enol tautomer is sensitive to solvent polarity. sonar.chsonar.ch
Representative UV-Vis Data (based on acetylacetone derivatives)
| Tautomer | Transition Type | Typical λₘₐₓ (nm) |
|---|---|---|
| Keto | n→π* | ~275 |
| Enol | π→π* | ~290-320 |
Note: Wavelengths are approximate and highly solvent-dependent.
Based on a comprehensive search of available literature, specific computational and quantum chemical studies focusing solely on this compound are not available. The detailed research findings required to populate the requested article sections—including Density Functional Theory (DFT) calculations for geometry optimization, analysis of Frontier Molecular Orbitals (HOMO-LUMO), vibrational frequency calculations, ab initio methods, molecular dynamics simulations, trajectory calculations for reaction dynamics, and the effects of solvation on its molecular properties—have not been published in the sources accessed.
While computational studies have been conducted on the parent compound, pentane-2,4-dione, and other substituted β-dicarbonyls, the explicit data and detailed analysis for this compound are absent. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested under the specified outline.
Computational and Quantum Chemical Studies of 1 Hydroxypentane 2,4 Dione
Intermolecular Interactions and Self-Assembly Prediction
Computational chemistry provides significant insights into the non-covalent forces that govern how molecules interact with each other, which is fundamental to predicting their self-assembly into larger structures. For 1-hydroxypentane-2,4-dione, a molecule with multiple functional groups, a variety of intermolecular interactions are anticipated.
The primary intermolecular forces at play for this compound are:
Hydrogen Bonding: The presence of a hydroxyl (-OH) group and two carbonyl (C=O) groups makes hydrogen bonding a dominant interaction. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and hydroxyl groups can act as hydrogen bond acceptors. These interactions are highly directional and are significant contributors to the stability of condensed phases and potential self-assembled structures.
Dipole-Dipole Interactions: The carbonyl groups impart a significant dipole moment to the molecule. These permanent dipoles lead to electrostatic interactions that influence the orientation of molecules in a condensed phase.
Van der Waals Forces: These include London dispersion forces, which are present in all molecules and arise from temporary fluctuations in electron density.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the geometry and energetics of dimers and larger clusters of this compound. By calculating the interaction energies and analyzing the types of intermolecular contacts, predictions can be made about the most stable arrangements and the likelihood of forming specific self-assembled structures, such as chains or cyclic motifs. Molecular Dynamics (MD) simulations can further elucidate the dynamic behavior of these interactions in a larger system over time.
Table 1: Predicted Intermolecular Interaction Energies for this compound Dimers (Illustrative)
| Interaction Type | Functional Groups Involved | Estimated Interaction Energy (kJ/mol) |
| Hydrogen Bond (OH···O=C) | Hydroxyl and Carbonyl | -20 to -40 |
| Hydrogen Bond (OH···OH) | Hydroxyl and Hydroxyl | -15 to -30 |
| Dipole-Dipole | Carbonyl and Carbonyl | -5 to -15 |
| Van der Waals | Alkyl backbone | -2 to -10 |
Note: The data in this table is illustrative and based on typical values for the specified functional groups. Actual values would require specific quantum chemical calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical methods are powerful tools for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for structure elucidation and for correlating molecular structure with experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov
The predicted ¹H and ¹³C NMR chemical shifts for this compound would be sensitive to the electronic environment of each nucleus. For instance, the protons of the methylene (B1212753) group adjacent to the carbonyl groups would be expected to be deshielded and appear at a higher chemical shift. Similarly, the carbon atoms of the carbonyl groups would exhibit characteristic downfield shifts in the ¹³C NMR spectrum. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects in the computational model. orientjchem.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃-C=O | 2.1 - 2.4 | 25 - 35 |
| C=O (adjacent to CH₃) | - | 195 - 210 |
| -CH₂- | 3.5 - 3.8 | 50 - 60 |
| C=O (adjacent to CH₂OH) | - | 200 - 215 |
| -CH₂OH | 4.0 - 4.5 | 60 - 70 |
| -OH | Variable (solvent dependent) | - |
Note: The data in this table is illustrative and based on typical chemical shift ranges for the specified functional groups. Accurate predictions would necessitate specific quantum chemical calculations.
Theoretical Insights into Tautomerism and Isomer Stability
A key structural feature of this compound is its β-dicarbonyl moiety, which is known to exhibit keto-enol tautomerism. nih.gov This means the molecule can exist in equilibrium between the diketo form and one or more enol forms. Computational methods, particularly DFT, are well-suited to investigate the relative stabilities of these tautomers. orientjchem.org
The primary tautomeric equilibrium for this compound involves the migration of a proton from the central methylene group to one of the carbonyl oxygens, resulting in a carbon-carbon double bond and a hydroxyl group. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen.
Theoretical calculations would involve geometry optimization of the diketo and all possible enol tautomers, followed by the calculation of their electronic energies. The relative energies can then be used to predict the equilibrium populations of each tautomer. These calculations can be performed in the gas phase or with the inclusion of a solvent model to account for environmental effects. orientjchem.org Generally, polar solvents may favor the more polar diketo form, while intramolecular hydrogen bonding can stabilize the enol form in various environments.
Table 3: Theoretical Relative Stabilities of this compound Tautomers (Illustrative)
| Tautomer/Isomer | Key Structural Feature | Predicted Relative Energy (kJ/mol) |
| Diketo form | Two C=O groups | 0 (Reference) |
| Enol form 1 | Intramolecular H-bond | -10 to -20 |
| Enol form 2 | Free enol | +5 to +15 |
Note: The data in this table is illustrative, with the diketo form set as the reference. The negative value for the intramolecularly hydrogen-bonded enol form suggests it is likely the most stable tautomer, a common finding for β-dicarbonyl compounds. Specific computational studies are required for precise energy differences.
Role of 1 Hydroxypentane 2,4 Dione in Advanced Chemical Transformations
Intermediate in Organic Synthesis Pathways
The β-dicarbonyl structure is a crucial component in numerous biologically and pharmaceutically significant compounds, making diketones important intermediates in chemical synthesis. mdpi.comnih.gov As a functionalized diketone, 1-hydroxypentane-2,4-dione serves as a valuable intermediate, introducing a C5 backbone with multiple reactive sites for subsequent elaboration. Its presence in a synthetic route allows for the strategic formation of carbon-carbon bonds and the introduction of further complexity. The hydroxyl group, in particular, offers a handle for derivatization, such as etherification or esterification, either before or after the diketone moiety is used in a reaction, adding a layer of synthetic versatility.
Building Block for Complex Polyketide-like Structures
Polyketides are a large and structurally diverse class of natural products synthesized in nature by polyketide synthases (PKSs). nih.gov These enzymatic pathways assemble complex molecules through the iterative condensation of simple acyl-CoA precursors. The resulting poly-β-keto chains are subsequently modified by domains that can reduce keto groups to hydroxyls, dehydrate, and eno-reduce. nih.gov
The structure of this compound mimics a short, modified polyketide chain. This makes it a valuable synthon, or building block, for the laboratory synthesis of complex polyketide-like molecules. grantome.com Chemists can use it to introduce a pre-functionalized five-carbon unit into a larger molecular framework, bypassing several steps that would be required to build the same structure from simpler precursors. Its use in biomimetic synthesis allows for the construction of natural product analogues and derivatives for pharmacological study.
Participation in Carbon-Carbon Bond Forming Reactions (e.g., Aldol-Type Condensations)
A hallmark of dicarbonyl compounds is their ability to form enolates, which are potent nucleophiles in carbon-carbon bond-forming reactions. The aldol (B89426) reaction, which involves the reaction of an enolate with a carbonyl compound, is a fundamental tool in organic synthesis for constructing larger molecules. sigmaaldrich.com
This compound can participate in such reactions in several ways. The central methylene (B1212753) protons (at the C3 position) are highly acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. However, deprotonation at this site leads to a stable enolate that is less likely to participate in aldol reactions. libretexts.orglibretexts.org More productively, under specific basic conditions, the terminal methyl group (at the C5 position) can be deprotonated to form a different enolate. This enolate can then act as a nucleophile, attacking an aldehyde or ketone to form a new carbon-carbon bond.
Furthermore, the molecule contains two electrophilic carbonyl carbons, which can be attacked by external enolates. The presence of the hydroxyl group could also direct intramolecular reactions, where the molecule folds back on itself to form a cyclic product, although this would compete with intermolecular reactions. libretexts.org
| Reaction Type | Role of this compound | Potential Partner | Resulting Structure |
| Aldol Reaction | Enolate Donor (from C5) | Aldehyde or Ketone | β-Hydroxy dicarbonyl compound |
| Aldol Reaction | Electrophilic Acceptor | External Enolate Ion | Adduct with new C-C bond at C2 or C4 |
| Claisen Condensation | Nucleophile | Ester | β-Triketone derivative |
Precursor for Heterocyclic Compound Synthesis (Inference from related diketones)
β-Diketones are exceptionally useful precursors for the synthesis of a wide array of heterocyclic compounds. ijpras.comamanote.com The general reaction pattern involves the condensation of the 1,3-dicarbonyl unit with a dinucleophilic reagent, leading to the formation of a five- or six-membered ring. By inference from the well-established chemistry of pentane-2,4-dione and other β-diketones, this compound is an excellent candidate for similar transformations. nih.gov The additional hydroxyl group would be carried into the final product, yielding a functionalized heterocycle that is primed for further synthetic modification.
Common examples of such syntheses include:
Pyrazoles: Reaction with hydrazine (B178648) or substituted hydrazines.
Isoxazoles: Reaction with hydroxylamine (B1172632).
Pyrimidines: Reaction with urea, thiourea, or amidines.
| Dinucleophilic Reagent | Resulting Heterocyclic Core | Potential Product from this compound |
| Hydrazine (H₂N-NH₂) | Pyrazole (B372694) | 3-Acetyl-5-methyl-1H-pyrazol-4-ol derivative (via tautomer) |
| Hydroxylamine (H₂N-OH) | Isoxazole (B147169) | (3,5-Dimethylisoxazol-4-yl)methanol |
| Urea (H₂N(CO)NH₂) | Pyrimidine (pyrimidinone) | 4-(Hydroxymethyl)-6-methylpyrimidin-2(1H)-one |
| Guanidine | Pyrimidine (aminopyrimidine) | 4-(Hydroxymethyl)-6-methylpyrimidin-2-amine |
Coordination Chemistry Applications (Inference from pentane-2,4-dione)
Pentane-2,4-dione (acetylacetone, acacH) is one of the most common and versatile ligands in coordination chemistry. wikipedia.org Upon deprotonation, it forms the acetylacetonate (B107027) (acac⁻) anion, which acts as a bidentate chelating ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring. thecreativechemist.org These metal acetylacetonate complexes are known for most metals and are widely used as catalysts, NMR shift reagents, and precursors for materials synthesis. wikipedia.orgamericanelements.com
It can be inferred that this compound would exhibit similar coordination behavior. Deprotonation of the acidic proton between the carbonyls would generate a monoanionic, bidentate ligand. The resulting metal complexes would feature the core acetylacetonate-type chelate ring, but with a pendant hydroxymethyl group. This hydroxyl functionality could have several effects:
It could modify the solubility and electronic properties of the metal complex.
It could serve as a site for post-coordination modification, allowing the complex to be grafted onto polymers or surfaces.
Under certain conditions, the hydroxyl group itself could coordinate to an adjacent metal center, leading to the formation of multinuclear complexes or coordination polymers. researchgate.net
| Metal Ion Example | Formula with Acetylacetonate (acac) | Inferred Formula with this compound anion | Coordination Geometry |
| Iron(III) | Fe(acac)₃ | Fe(C₅H₇O₃)₃ | Octahedral |
| Copper(II) | Cu(acac)₂ | Cu(C₅H₇O₃)₂ | Square Planar |
| Vanadyl(IV) | VO(acac)₂ | VO(C₅H₇O₃)₂ | Square Pyramidal |
| Chromium(III) | Cr(acac)₃ | Cr(C₅H₇O₃)₃ | Octahedral |
Analytical Methodologies for the Quantitative Assessment of 1 Hydroxypentane 2,4 Dione in Complex Systems
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation of 1-hydroxypentane-2,4-dione from intricate sample mixtures, thereby enabling its accurate quantification. Both gas and liquid chromatography offer distinct advantages for the analysis of this analyte.
Gas Chromatography (GC) and hyphenated techniques
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's inherent volatility allows for its separation from non-volatile matrix components in the gas phase. When coupled with sensitive detectors, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides a robust platform for quantification.
For complex samples, GC-MS is the preferred method due to its high selectivity and sensitivity. The mass spectrometer separates ions based on their mass-to-charge ratio, providing structural information that aids in peak identification and purity assessment.
Table 1: Illustrative GC-MS Parameters for Volatile Organic Compound Analysis (Note: These are general parameters and would require optimization for this compound)
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
Liquid Chromatography (LC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are thermally labile or have low volatility. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Detection in LC is typically achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. The selection of the appropriate wavelength is critical for achieving optimal sensitivity and selectivity.
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry is an indispensable tool for the sensitive and selective quantification of this compound, especially when dealing with low concentrations or complex matrices.
Headspace Extraction Techniques
For the analysis of volatile compounds like this compound in solid or liquid samples, headspace extraction is a valuable sample preparation technique. Static headspace analysis involves equilibrating the sample in a sealed vial, followed by the injection of a portion of the vapor phase (headspace) into the GC-MS system. This technique minimizes matrix effects and reduces contamination of the analytical instrument. Dynamic headspace, or purge-and-trap, offers enhanced sensitivity by concentrating the analytes from the headspace onto a sorbent trap before thermal desorption and analysis.
Selective Ion Monitoring (SIM) Approaches
Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis. Instead of scanning a wide mass range, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the target analyte. This results in a lower limit of detection and improved signal-to-noise ratio, making it ideal for trace-level quantification of this compound in challenging matrices.
Table 2: Hypothetical SIM Ions for this compound (Note: These m/z values are illustrative and would need to be determined experimentally from the compound's mass spectrum)
| Ion Type | m/z Value |
|---|---|
| Quantifier Ion | [Value 1] |
| Qualifier Ion 1 | [Value 2] |
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods can also be employed for the quantitative analysis of this compound, particularly for in-situ or rapid measurements.
UV-Visible spectroscopy can be used for quantification based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. The presence of the dicarbonyl chromophore in this compound results in characteristic UV absorption. However, this method may lack selectivity in complex mixtures where other components absorb at similar wavelengths.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers a primary method of quantification without the need for a calibration curve with an identical standard. By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, a direct measure of the concentration can be obtained.
Fourier-Transform Infrared (FT-IR) spectroscopy can also be adapted for quantitative purposes by measuring the absorbance of a characteristic vibrational band, such as the carbonyl stretch. Similar to UV-Vis, the selectivity can be a limitation in complex systems.
Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Linearity)
For an analytical method to be considered reliable, it must undergo a thorough validation process. This process establishes the performance characteristics of the method and identifies the extent to which it is influenced by various factors.
Sensitivity , a crucial aspect of any quantitative method, is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. Without dedicated studies on this compound, no specific LOD or LOQ values can be reported.
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. These interfering components could include impurities, degradation products, or other matrix constituents. The absence of published methods means there is no available data on the selectivity of any potential assay for this compound.
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. No such data is currently available for this compound.
In the absence of specific research on this compound, it is not possible to provide detailed research findings or representative data tables for the validation of its analytical methods. The scientific community has yet to publish studies that would allow for a comprehensive discussion of the sensitivity, selectivity, linearity, and other performance characteristics of a quantitative assay for this compound.
Synthesis and Reactivity of Functionalized 1 Hydroxypentane 2,4 Dione Derivatives
Synthesis of Ether and Ester Derivatives (e.g., 1-methoxypentane-2,4-dione)
The hydroxyl group of 1-hydroxypentane-2,4-dione serves as a prime site for the synthesis of ether and ester derivatives. These modifications can significantly alter the molecule's polarity, solubility, and chelating ability.
Ether Derivatives: The synthesis of ether derivatives, such as 1-methoxypentane-2,4-dione, can be conceptually approached through the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.com This method involves the deprotonation of the hydroxyl group with a suitable base, like sodium hydride, to form an alkoxide. The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to yield the corresponding ether. byjus.comwikipedia.orgmasterorganicchemistry.comyoutube.com While this is a general and widely applicable method for ether synthesis, specific experimental conditions for this compound are not extensively documented in publicly available literature. A plausible synthetic route would first involve the protection of the acidic α-proton of the dione (B5365651) moiety to prevent undesired side reactions.
Ester Derivatives: Esterification of this compound can be achieved through standard procedures, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction would lead to the formation of 1-acyloxypentane-2,4-dione derivatives. The choice of the acylating agent allows for the introduction of a wide variety of ester functionalities, thereby fine-tuning the steric and electronic properties of the molecule.
Below is a table of representative ether and ester derivatives of this compound that could be synthesized using these methods.
| Derivative Name | Structure | Synthetic Method | Potential Properties |
| 1-Methoxypentane-2,4-dione | CH₃OCH₂COCH₂COCH₃ | Williamson Ether Synthesis | Increased volatility, altered solvent compatibility |
| 1-Ethoxypentane-2,4-dione | CH₃CH₂OCH₂COCH₂COCH₃ | Williamson Ether Synthesis | Modified lipophilicity |
| 1-Benzyloxypentane-2,4-dione | C₆H₅CH₂OCH₂COCH₂COCH₃ | Williamson Ether Synthesis | Introduction of an aromatic moiety, potential for further functionalization |
| 1-Acetoxypentane-2,4-dione | CH₃COOCH₂COCH₂COCH₃ | Esterification with acetyl chloride or acetic anhydride | Increased polarity, potential for use as a protecting group |
| 1-Benzoyloxypentane-2,4-dione | C₆H₅COOCH₂COCH₂COCH₃ | Esterification with benzoyl chloride | Enhanced thermal stability, altered chelating properties |
Halogenated Derivatives and their Reactivity (e.g., 3-chloropentane-2,4-dione (B157559) as related example)
Halogenation of the pentane-2,4-dione backbone, particularly at the C3 position, introduces a reactive site that can be exploited for further synthetic modifications. While direct halogenation of this compound is not well-documented, the reactivity of related halogenated β-diketones, such as 3-chloropentane-2,4-dione, provides valuable insights.
3-Chloropentane-2,4-dione is a versatile intermediate in organic synthesis. The chlorine atom at the central carbon atom is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, leading to the formation of 3-substituted pentane-2,4-dione derivatives.
The reactivity of 3-chloropentane-2,4-dione with various nucleophiles is summarized in the table below.
| Nucleophile | Product | Reaction Type |
| Amines (RNH₂) | 3-(Alkylamino)pentane-2,4-dione | Nucleophilic Substitution |
| Thiolates (RS⁻) | 3-(Alkylthio)pentane-2,4-dione | Nucleophilic Substitution |
| Azide (N₃⁻) | 3-Azidopentane-2,4-dione | Nucleophilic Substitution |
| Cyanide (CN⁻) | 3-Cyanopentane-2,4-dione | Nucleophilic Substitution |
These reactions highlight the potential of halogenated derivatives of this compound as building blocks for more complex molecules. The introduction of a halogen at the C3 position would likely follow a similar pattern of reactivity, providing a pathway to a wide array of functionalized analogs.
Cyclization Products and Spiro Compounds (Inference from related diones)
Intramolecular Cyclization: Derivatives of this compound with a suitable functional group at the C1 position could undergo intramolecular cyclization. For instance, a derivative with a terminal halide or tosylate on the alkoxy chain could potentially undergo an intramolecular Williamson ether synthesis to form a cyclic ether. Similarly, an intramolecular aldol (B89426) condensation could be envisioned if the side chain contains a carbonyl group. f-cdn.com Such reactions are known to be favorable when they lead to the formation of stable five- or six-membered rings.
Spiro Compounds: The synthesis of spiro compounds, which contain two rings connected by a single common atom, from diketones has been reported. rsc.orgnih.gov These syntheses often involve the reaction of a cyclic ketone with a difunctional reagent or an intramolecular cyclization of a suitably substituted diketone. For example, a derivative of this compound could be envisioned to react with a cyclic precursor to form a spirocyclic system. The formation of spirocyclic diketones is an active area of research due to the unique three-dimensional structures and potential biological activities of these compounds. nih.govresearchgate.net
The following table summarizes some related cyclization and spiro-compound forming reactions from diketones, which can be used to infer the potential reactivity of this compound derivatives.
| Starting Material Type | Reaction Type | Product Type | Reference |
| 1,5-Diketone | Intramolecular Aldol Condensation | Cyclohexenone | rsc.org |
| Substituted Diketone | Intramolecular Coupling-Cyclization | Bicyclo[4.1.0]heptene | acs.org |
| Cyclic Ketone and a Dienylboronate | Nazarov Cyclization | Spirocyclic Ketone | |
| Dihydronaphthalene derivative | Palladium-catalyzed α-carbonylative arylation | Spirocyclic Diketone | nih.gov |
Chelation Chemistry of Derivatives
β-Diketones are renowned for their ability to act as bidentate ligands, forming stable complexes with a wide range of metal ions. researchgate.net The deprotonated enol form of the diketone chelates to a metal ion through its two oxygen atoms, forming a six-membered ring. The introduction of ether or ester functionalities at the C1 position of this compound is expected to influence its chelation behavior.
The presence of an additional donor atom, such as the oxygen in an ether linkage, could potentially lead to tridentate coordination, although this would depend on the length and flexibility of the connecting chain. More likely, the electronic effects of the ether or ester group will modulate the acidity of the enolic proton and the electron-donating ability of the coordinating oxygen atoms. An electron-withdrawing ester group, for example, would be expected to increase the acidity of the ligand and potentially affect the stability of the resulting metal complex.
The steric bulk of the substituent at the C1 position can also play a significant role in the chelation process. rsc.org Large or bulky groups may hinder the approach of the metal ion or influence the geometry of the resulting complex.
The table below illustrates the expected coordination modes of this compound derivatives with metal ions.
| Ligand | Potential Coordination Mode | Influencing Factors |
| This compound | Bidentate (O,O) | - |
| 1-Methoxypentane-2,4-dione | Bidentate (O,O) | Electronic effect of the methoxy (B1213986) group |
| 1-Benzyloxyypentane-2,4-dione | Bidentate (O,O) | Steric and electronic effects of the benzyloxy group |
| 1-Acetoxypentane-2,4-dione | Bidentate (O,O) | Electron-withdrawing effect of the acetyl group |
Structure-Reactivity Relationships in Functionalized Analogs
The reactivity and chelating ability of this compound derivatives are intrinsically linked to their molecular structure. The introduction of different functional groups allows for the systematic tuning of both steric and electronic properties, which in turn governs their chemical behavior.
Electronic Effects: The electronic nature of the substituents on the pentane-2,4-dione framework has a profound impact on its reactivity. Electron-withdrawing groups, such as an ester at the C1 position or a halogen at the C3 position, increase the acidity of the α-protons and can influence the keto-enol tautomeric equilibrium. For instance, an electron-withdrawing group at C1 would make the hydroxyl proton more acidic and could also affect the nucleophilicity of the enolate. In chelation, electron-withdrawing groups on the ligand can affect the stability of the metal complex by altering the electron density on the coordinating oxygen atoms.
Steric Effects: Steric hindrance plays a crucial role in both the synthesis and reactivity of these derivatives. rsc.org Bulky substituents at the C1 or C3 positions can hinder the approach of reagents, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of a reaction. In the context of chelation, large substituents can influence the coordination geometry around the metal center and may lead to the formation of complexes with different stoichiometries or stabilities compared to less hindered ligands. osti.gov The interplay of steric and electronic effects is therefore a key consideration in the design and synthesis of functionalized this compound derivatives for specific applications.
The following table summarizes the anticipated structure-reactivity relationships in functionalized analogs of this compound.
| Structural Modification | Anticipated Effect on Reactivity | Anticipated Effect on Chelation |
| Electronic Effects | ||
| Electron-withdrawing group at C1 (e.g., ester) | Increased acidity of hydroxyl and α-protons. | May decrease the stability of the metal complex by reducing the basicity of the coordinating oxygens. |
| Electron-donating group at C1 (e.g., ether) | Decreased acidity of hydroxyl and α-protons. | May increase the stability of the metal complex by enhancing the basicity of the coordinating oxygens. |
| Halogen at C3 | Activates the C3 position for nucleophilic attack. | Can influence the electronic properties of the chelate ring. |
| Steric Effects | ||
| Bulky substituent at C1 | May hinder reactions at the hydroxyl group and the adjacent carbonyl. | Can influence the coordination geometry and stability of the metal complex. |
| Bulky substituent at C3 | May hinder nucleophilic attack at the C3 position. | Can create a sterically protected coordination sphere around the metal ion. |
Future Directions and Emerging Research Avenues for 1 Hydroxypentane 2,4 Dione Research
Exploration of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles
While classical methods like the Claisen condensation are effective for synthesizing β-dicarbonyl compounds, future research will likely focus on developing more sustainable and efficient synthetic routes to 1-hydroxypentane-2,4-dione and its derivatives. mdpi.comnih.govijpras.com The principles of green chemistry, particularly atom economy, will be central to these efforts, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. primescholars.comjocpr.comwordpress.com
Promising areas of exploration include:
Catalytic C-H Activation: Direct functionalization of simple precursors through transition-metal catalyzed C-H activation could provide a highly atom-economical route, avoiding the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes could offer highly selective and environmentally benign pathways to this compound under mild reaction conditions. mdpi.com
Rearrangement Reactions: Isomerization reactions, which are inherently 100% atom-economical, could be explored as a green alternative to traditional multi-step syntheses. nih.gov
Oxidative Approaches: The oxidation of readily available β-hydroxy ketones presents a direct and efficient method for the synthesis of β-diketones. organic-chemistry.org
Table 1: Comparison of Potential Green Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Catalyst development for selective hydroxylation and carbonylation. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate recognition. |
| Isomerization Reactions | 100% atom economy, simple reaction conditions. | Design of suitable precursors and catalysts for selective rearrangement. |
| Oxidation of β-hydroxy ketones | Utilizes readily available starting materials, potentially high yields. | Development of selective and green oxidizing agents. organic-chemistry.org |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The presence of multiple functional groups allows for complex reaction pathways that can be elucidated through a combination of experimental and computational techniques.
Future mechanistic studies could focus on:
Computational Modeling (DFT Studies): Density Functional Theory (DFT) can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. semanticscholar.orgbcrec.idscispace.comrsc.org This can provide valuable insights into the mechanisms of cyclization, condensation, and other reactions involving this compound.
Kinetic Analysis: Experimental techniques such as stopped-flow spectroscopy can be used to determine reaction rates and elucidate the kinetics of complex reactions. This data is essential for understanding the factors that control product formation and selectivity. researchgate.netresearchgate.net
Intermediate Trapping and Characterization: The isolation and characterization of reactive intermediates can provide direct evidence for proposed reaction mechanisms.
Application in Supramolecular Chemistry and Self-Assembled Systems
The ability of the β-dicarbonyl moiety to act as a chelating ligand for metal ions opens up exciting possibilities for the use of this compound in supramolecular chemistry. researchgate.netnih.gov The additional hydroxyl group provides a site for further functionalization or hydrogen bonding, adding another layer of control over the self-assembly process.
Emerging research in this area may include:
Metal-Organic Cages (MOCs): this compound could serve as a ligand for the construction of discrete, three-dimensional MOCs with well-defined cavities. unitn.euresearchgate.netrsc.org These cages have potential applications in molecular recognition, catalysis, and drug delivery.
Supramolecular Polymers: The bifunctional nature of this compound could be exploited to create coordination polymers and other self-assembled materials with interesting optical, magnetic, or catalytic properties.
Functional Gels: The incorporation of this compound into peptide-based systems could lead to the formation of novel supramolecular gels with potential applications in biomedicine and materials science. unitn.eu
Table 2: Potential Supramolecular Architectures Incorporating this compound
| Supramolecular Architecture | Key Features | Potential Applications |
| Metal-Organic Cages (MOCs) | Defined cavity size and shape, tunable properties. researchgate.net | Molecular recognition, catalysis, drug delivery. |
| Coordination Polymers | Extended network structures, diverse topologies. | Gas storage, separation, sensing. |
| Supramolecular Gels | Stimuli-responsive materials, hierarchical structures. | Tissue engineering, controlled release. unitn.eu |
Development of Advanced Catalytic Systems Utilizing this compound as a Ligand or Substrate
The coordination chemistry of β-diketonates is well-established, and metal complexes of these ligands have found applications in a wide range of catalytic transformations. rsc.orgrsc.orgnih.govresearchgate.netcolorado.edu The presence of a hydroxyl group in this compound offers opportunities to develop novel catalysts with enhanced activity, selectivity, or stability.
Future research in catalysis could explore:
Asymmetric Catalysis: Chiral metal complexes of this compound derivatives could be developed for enantioselective catalysis.
Tandem Catalysis: The hydroxyl group could be used to anchor the catalytic complex to a support or to participate in a secondary catalytic transformation, enabling tandem reaction sequences.
CO2 Fixation: Metal β-diketonate complexes have shown promise as catalysts for the chemical fixation of carbon dioxide into valuable chemicals such as cyclic carbonates. rsc.org
Substrate for Catalytic Transformations: this compound itself can serve as a substrate for various catalytic reactions, leading to the synthesis of more complex and valuable molecules. mdpi.com
Integration with Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. rsc.orgzenodo.orgresearchgate.net The application of these technologies to the synthesis and transformation of this compound is a promising area for future research.
Key opportunities in this domain include:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and a more scalable and cost-effective manufacturing process. nih.gov
Reaction Optimization: Microreactors can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading) to quickly identify optimal parameters for a given transformation.
Safe Handling of Reactive Intermediates: Flow chemistry allows for the in-situ generation and immediate consumption of reactive or hazardous intermediates, minimizing the risks associated with their handling and storage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Hydroxypentane-2,4-dione, and how can purity be optimized?
- The compound can be synthesized via aldol condensation or keto-enol tautomerization reactions. For purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization in ethanol. Reaction conditions (pH, temperature) must be tightly controlled to minimize byproducts like dimerized species .
Q. How should researchers handle safety risks associated with this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and work in a fume hood. The compound may cause skin/eye irritation (H313/H333 codes). Emergency protocols include rinsing eyes with water for 15 minutes and consulting safety data sheets (SDS) for spill management .
Q. What analytical techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) confirms structure via keto-enol equilibrium signals. FT-IR identifies carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches. GC-MS with electron ionization (70 eV) detects molecular ions and fragmentation patterns .
Advanced Research Questions
Q. How can computational models predict the solubility and partitioning behavior of this compound in non-aqueous solvents?
- Abraham descriptors (polarity, hydrogen-bond acidity/basicity) derived from partition coefficient data (e.g., log Poctanol/water) enable predictions using linear free-energy relationships (LFERs). For example, its high hydrogen-bond basicity reduces solubility in hydrophobic solvents .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
- Compare assay conditions (e.g., microbial strains, concentrations). For inconsistent antimicrobial results, validate via time-kill assays or check for efflux pump interference. Structural analogs (e.g., fluorinated derivatives) may enhance activity by altering membrane permeability .
Q. How do structural modifications (e.g., fluorination) impact the enzyme inhibition potential of this compound?
- Fluorination at the hydroxyl or carbonyl positions increases electronegativity, enhancing binding to enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). Docking simulations (AutoDock Vina) and QSAR models quantify steric/electronic effects on IC50 values .
Q. What advanced chromatographic methods separate enantiomers or tautomers of this compound?
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. For tautomers, reverse-phase HPLC (C18, acetonitrile/water mobile phase) with UV detection at 254 nm achieves baseline separation .
Methodological Considerations
Q. How to design experiments for studying the keto-enol tautomerism of this compound?
- Use variable-temperature NMR (VT-NMR) to track equilibrium shifts. DFT calculations (B3LYP/6-311+G(d,p)) model energy barriers. Solvent polarity (DMSO vs. chloroform) and pH adjustments (buffered solutions) stabilize specific tautomers .
Q. What protocols ensure reproducibility in synthesizing this compound metal complexes?
- Standardize stoichiometric ratios (1:1 or 1:2 ligand:metal) under inert atmosphere (N2/Ar). Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks). Purity is confirmed by elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
